molecular formula C26H23F2N3O3 B2772477 N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1013755-68-4

N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2772477
CAS No.: 1013755-68-4
M. Wt: 463.485
InChI Key: QPZLAKSEAGZARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23F2N3O3 and its molecular weight is 463.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3/c1-2-33-24-6-4-3-5-23(24)29-25(32)22-16-31(15-18-7-11-20(27)12-8-18)30-26(22)34-17-19-9-13-21(28)14-10-19/h3-14,16H,2,15,17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZLAKSEAGZARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds similar to this compound have shown promising results in reducing inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo.

  • Case Study : A study by Selvam et al. synthesized a series of pyrazole derivatives, some of which displayed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone, which showed 76% inhibition at 1 µM .

2. COX Inhibition

The compound is also investigated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

  • Findings : Recent studies reported that certain pyrazole derivatives exhibited selective COX-2 inhibitory activity with selectivity indices significantly higher than traditional NSAIDs. For example, compounds were noted to achieve edema inhibition percentages superior to celecoxib .

3. Antimicrobial Activity

This compound and its analogs have also been evaluated for antimicrobial properties against various bacterial strains.

  • Research Data : In a comparative study, certain pyrazole derivatives demonstrated effective antimicrobial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

4. Anticancer Potential

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

  • Example : A derivative similar to this compound was shown to induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins .

The biological activities of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

1. Inhibition of Enzymatic Activity

The compound's ability to inhibit COX enzymes suggests it may bind competitively or non-competitively, altering the production of prostaglandins involved in inflammation .

2. Modulation of Signaling Pathways

Pyrazole derivatives can influence multiple signaling pathways such as NF-kB and MAPK pathways, which are crucial in mediating inflammatory responses and cell survival .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of TNF-α and IL-6Selvam et al., 2014
COX InhibitionSelective COX-2 inhibitionMDPI Review, 2022
AntimicrobialEffective against E. coli and S. aureusPMC Study, 2016
AnticancerInduction of apoptosisPMC Study, 2016

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation using carbodiimide crosslinkers like EDC·HCl with HOBt·H₂O as coupling agents .
  • Etherification : Introduction of the ethoxy group via nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography with silica gel or preparative HPLC to isolate the target compound . Key parameters include temperature control (0–80°C), anhydrous conditions, and stoichiometric ratios optimized to minimize byproducts .

Q. How can researchers characterize the structural integrity of this compound?

Comprehensive characterization requires:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and purity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray crystallography (if crystals are obtainable) for definitive structural confirmation .

Q. What strategies optimize reaction yields during synthesis?

Yield optimization involves:

  • Catalyst selection : EDC·HCl/HOBt·H₂O for efficient amide bond formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates .
  • Stoichiometric precision : Maintaining a 1:1 molar ratio of reactants to reduce side reactions .
  • Temperature gradients : Stepwise heating (e.g., 0°C to room temperature) for exothermic steps .

Advanced Research Questions

Q. What structural features of this compound contribute to its potential biological activity?

Critical features include:

  • Fluorobenzyl groups : Enhance lipophilicity and metabolic stability via fluorine’s electronegativity .
  • Ethoxyphenyl moiety : Modulates solubility and influences receptor binding through steric and electronic effects .
  • Pyrazole core : Serves as a rigid scaffold for intermolecular interactions (e.g., hydrogen bonding) . Structure-activity relationship (SAR) studies comparing analogs (e.g., chloro/methoxy substitutions) reveal that fluorinated derivatives exhibit superior enzyme inhibition .

Q. How should researchers design assays to evaluate its biological activity?

Methodological considerations include:

  • In vitro enzyme assays : Target-specific kinases or receptors (e.g., EGFR) with IC₅₀ determination via fluorescence polarization .
  • Cell-based assays : Use cancer cell lines (e.g., HeLa) to assess antiproliferative effects (MTT assay) .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .
  • Dose-response curves : 8–10 concentration points to calculate EC₅₀/IC₅₀ values .

Q. How can solubility challenges be addressed in pharmacological studies?

Strategies include:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility .
  • Surfactants : Polysorbate-80 (0.1–1%) to stabilize colloidal dispersions .
  • pH adjustment : Buffered solutions (pH 7.4) for in vitro assays .

Q. What computational methods predict binding modes or pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets) .
  • Molecular dynamics (MD) : GROMACS for simulating ligand-receptor stability over 100 ns trajectories .
  • ADMET prediction : SwissADME or pkCSM to estimate permeability (LogP), hepatic clearance, and toxicity .

Q. How should data contradictions (e.g., inconsistent bioactivity results) be resolved?

  • Batch reproducibility : Re-synthesize the compound under identical conditions .
  • Analytical validation : Re-run HPLC and NMR to confirm purity and identity .
  • Assay standardization : Use the same cell passage number and reagent lots across experiments .

Q. What are the stability profiles under varying storage conditions?

  • Short-term storage : -20°C in desiccated, amber vials to prevent hydrolysis/oxidation .
  • Long-term stability : Lyophilized powders stored at -80°C retain activity for >12 months .
  • Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How to develop robust analytical methods for quantifying this compound in complex matrices?

  • HPLC method : C18 column (5 µm, 250 mm), mobile phase = acetonitrile/water (70:30), flow rate = 1 mL/min, detection at 220 nm .
  • Calibration curves : Linear range 0.1–100 µg/mL (R² >0.99) .
  • Sample preparation : Protein precipitation with acetonitrile (1:4 v/v) for plasma/brain homogenates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.